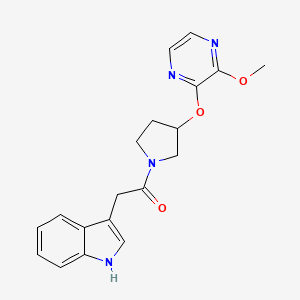

2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-18-19(21-8-7-20-18)26-14-6-9-23(12-14)17(24)10-13-11-22-16-5-3-2-4-15(13)16/h2-5,7-8,11,14,22H,6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJTYDRMVACVFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034283-78-6, is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrrolidine ring through an ethanone group, with a methoxypyrazinyl substituent. Its molecular weight is approximately 352.4 g/mol, which may influence its pharmacokinetic properties.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Neuroprotective | Protects against oxidative stress |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : It may act on specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes that play crucial roles in tumor progression and inflammation.

- Gene Expression Modulation : It might influence the expression of genes associated with apoptosis and inflammation.

Case Study 1: Antitumor Efficacy

In a recent study, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent antitumor activity. The study highlighted the role of apoptosis induction as a key mechanism.

Case Study 2: Neuroprotection

Another investigation assessed its neuroprotective effects in a mouse model of oxidative stress. The results demonstrated that treatment with the compound led to decreased markers of neuronal damage and improved behavioral outcomes compared to control groups.

Applications De Recherche Scientifique

Structural Overview

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:

- Indole moiety : Known for its role in various biological processes.

- Pyrrolidine ring : Often associated with neuroactive compounds.

- Methoxypyrazine group : Enhances the compound's pharmacological profile.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.

- Murine Leukemia (L1210) : Notable inhibition was observed, suggesting potential utility in treating hematological malignancies.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can significantly impact biological activity. For example:

- Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can drastically affect potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Notable Findings

A study published in a peer-reviewed journal indicated that the compound could effectively inhibit tumor growth in vivo, further supporting its potential as an anticancer agent . Another investigation into its pharmacokinetic properties revealed favorable absorption and distribution characteristics, enhancing its viability as a therapeutic candidate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how can purity be optimized?

- Methodological Answer : A common approach involves multi-step heterocyclic coupling. For example, pyrazine-pyrrolidine intermediates can be synthesized via nucleophilic substitution of 3-methoxypyrazin-2-ol with activated pyrrolidine derivatives. Purity optimization typically involves recrystallization from methanol or ethanol, as demonstrated in similar indole-pyrazine systems . High-performance liquid chromatography (HPLC) with ≥99% purity thresholds is recommended for validation, as seen in structurally related compounds .

Q. How should researchers characterize the hydrogen-bonding capacity and solubility of this compound?

- Methodological Answer : Calculate the polar surface area (PSA) using software like ChemAxon or experimental measurements (e.g., ~62.3 Ų based on analogous indole-methoxypyrazine derivatives), which correlates with hydrogen-bond donor/acceptor counts . Solubility can be predicted via logP values (e.g., XlogP ~1.1 for similar compounds) and tested in DMSO/water mixtures. Stability assays under varying pH (2–12) and temperatures (4–50°C) are critical for experimental design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Full protective gear (lab coat, gloves, goggles) is mandatory. Respiratory protection with OV/AG/P99 (EU) or NIOSH-approved respirators is advised if aerosolization occurs. Avoid drainage contamination due to potential aquatic toxicity, as noted in structurally related indole derivatives .

Advanced Research Questions

Q. How can reaction yields be improved for the pyrrolidin-1-yl ethanone core under catalytic conditions?

- Methodological Answer : Optimize reaction temperature (e.g., 50°C for HCl-mediated salt formation ) and catalyst selection. For example, triethylamine in ethanol enhances coupling efficiency in pyrazole-indole systems . Kinetic studies using in-situ NMR or LC-MS can identify rate-limiting steps, such as pyrazine-oxygen bond formation .

Q. What strategies resolve contradictions in bioactivity data caused by batch-to-batch variability?

- Methodological Answer : Implement strict quality control via HPLC-MS to detect impurities (e.g., sulfonyl or methoxy byproducts) . Replicate assays across multiple batches and use statistical tools (e.g., ANOVA) to isolate variability sources. For degradation concerns, store samples at -20°C under nitrogen, as organic indole derivatives are prone to oxidation .

Q. How can the compound’s mechanism of action be studied using computational and experimental methods?

- Methodological Answer : Combine density functional theory (DFT) to model electron distribution at the indole-pyrazine interface with experimental techniques like X-ray crystallography (as in pyrazole-thiazolidinone analogs ). Fluorescence quenching assays or surface plasmon resonance (SPR) can probe binding interactions with biological targets .

Q. What are the limitations of current stability studies, and how can they be addressed?

- Methodological Answer : Many studies lack long-term stability data (>6 months). Accelerated aging tests (40°C/75% RH) and forced degradation under UV light can predict shelf-life. For real-time monitoring, hyphenated techniques like GC-MS or Raman spectroscopy are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.